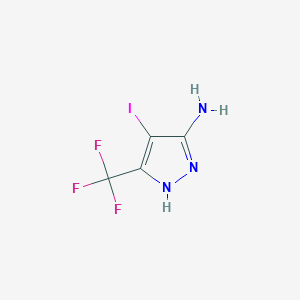

4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is a halogenated pyrazole derivative characterized by an iodine substituent at position 4, a trifluoromethyl group at position 5, and an amine group at position 3 of the pyrazole ring. Its molecular formula is C₄H₃F₃IN₃, with a molecular weight of 261.97 g/mol and a PubChem CID of 16069792 . This compound is synthesized via halogenation reactions, as evidenced by methods analogous to those described for related pyrazole derivatives (e.g., iodination of trifluoromethyl-substituted precursors) .

Properties

IUPAC Name |

4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3IN3/c5-4(6,7)2-1(8)3(9)11-10-2/h(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIWEBUMDNNWAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1N)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step forms the basic pyrazole structure.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a base and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 4-position, while oxidation and reduction reactions can modify the amine group.

Scientific Research Applications

Medicinal Chemistry Applications

4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is utilized as a building block in the synthesis of various pharmaceutical compounds. Its applications include:

1. Anti-inflammatory Agents

Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, a comparative study showed IC50 values for COX inhibition ranging from 60–70 μg/mL, indicating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

2. Anticancer Activity

Studies have demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action involves the inhibition of key metabolic enzymes and induction of apoptosis in cancer cells, with IC50 values varying based on the specific derivative and cancer type .

Biological Studies

The compound's interaction with biological targets has been extensively studied:

Enzyme Inhibition

It has been shown to bind to specific enzymes, modulating their activity and affecting metabolic pathways. Further research is needed to elucidate these mechanisms fully .

Receptor Modulation

The compound acts on various receptors involved in cellular signaling pathways, making it a candidate for studying receptor modulators in pharmacological contexts .

Material Science Applications

In material science, this compound is employed in developing new materials with unique electronic and optical properties. Its fluorinated structure enhances these properties, making it valuable for applications in organic electronics and photonics .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated several pyrazole derivatives against breast cancer cell lines, revealing significant antiproliferative activity attributed to the inhibition of metabolic enzymes involved in cell cycle regulation. The results indicated that derivatives of this compound could induce apoptosis effectively .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers found that the compound inhibited COX enzymes significantly. The findings suggest potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The iodine atom and amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Halogen Substituent Effects :

- The iodine atom in this compound provides superior leaving-group capability compared to bromine or chlorine analogs, facilitating Suzuki-Miyaura or Ullmann coupling reactions .

- Brominated analogs (e.g., 4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine) are less reactive in cross-coupling but more cost-effective for large-scale synthesis .

Trifluoromethyl Group Positioning :

- The trifluoromethyl group at position 5 (vs. position 3 in 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine) alters electronic distribution, reducing ring electron density and enhancing resistance to oxidative degradation .

Biological Activity :

- Methyl or ethyl substitution at position 1 (e.g., 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine) improves bioavailability by reducing metabolic deamination, as seen in cyclooxygenase/lipoxygenase inhibitors like BW-755c .

- Phenyl-substituted derivatives (e.g., 4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit enhanced antimicrobial activity due to hydrophobic interactions with target proteins .

Synthetic Utility :

- Iodinated derivatives are pivotal in synthesizing radiolabeled probes for imaging studies, whereas brominated analogs serve as stable intermediates in drug discovery pipelines .

Biological Activity

4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This compound's unique structure, featuring both iodine and trifluoromethyl groups, contributes to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHFIN, with a molecular weight of approximately 295.01 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's permeability across biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may function by:

- Inhibiting Enzymes : It can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.

- Modulating Receptor Activity : The compound may also affect various receptors involved in signal transduction, potentially altering cellular responses to stimuli.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines, including colorectal and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Colorectal Cancer | 12.5 | Apoptosis induction |

| Breast Cancer | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies:

- Inhibition of COX Enzymes : Similar pyrazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of inflammatory mediators .

| Assay Type | Result |

|---|---|

| COX-1 Inhibition | IC50 = 18 µM |

| COX-2 Inhibition | IC50 = 22 µM |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Bacterial Strains Tested : The compound showed activity against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Study on DYRK1A Inhibition

A recent study focused on the inhibition of DYRK1A by derivatives related to this compound. The findings revealed:

- Significant Inhibition : The compound exhibited nanomolar-level inhibition against DYRK1A, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves halogenation and coupling reactions. The SAR studies suggest that modifications at the pyrazole ring can significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased lipophilicity |

| Iodine | Enhanced enzyme binding |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine, and what are their comparative advantages?

- Methodological Answer : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or esters is a standard approach. For example, hydrazine hydrate in ethanol under reflux can yield pyrazol-3-amine scaffolds (80% yield in analogous syntheses) . Iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents. Comparative studies suggest NIS offers better regioselectivity for iodination at the 4-position, minimizing by-products like diiodinated analogs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR/IR : H and C NMR confirm amine and trifluoromethyl groups (e.g., NH signals at δ 4.5–5.5 ppm; CF at δ 120–125 ppm in F NMR) . IR shows NH stretches at ~3400–3278 cm .

- X-ray Crystallography : Single-crystal diffraction resolves iodine positioning and hydrogen-bonding networks. SHELXL refinement (R factor < 0.05) ensures accuracy .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The iodo substituent increases sensitivity to light and humidity. Store under inert gas (argon) at –20°C in amber vials. Degradation pathways include C–I bond cleavage, detectable via HPLC monitoring of iodine by-products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining halogen bonding patterns in iodo-substituted pyrazolamine derivatives?

- Methodological Answer : Contradictions in bond lengths/angles (e.g., C–I vs N–I interactions) arise from resolution limits or twinning. Use high-resolution data (≤ 0.8 Å) and SHELXD for initial phasing . Validate with DFT-calculated electrostatic potentials to distinguish bonding types .

Q. What strategies optimize regioselectivity during iodination to avoid by-products like 5-iodo isomers?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer iodination to the 4-position.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine electrophilicity, favoring 4-substitution .

- Kinetic Control : Low-temperature (–40°C) reactions suppress thermodynamic by-products .

Q. How do computational methods (e.g., DFT) complement experimental data in predicting reactivity for cross-coupling reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model iodine’s σ-hole for Suzuki-Miyaura coupling feasibility. Compare HOMO/LUMO energies of the iodo compound with palladium catalysts to predict activation barriers . Validate with experimental yields and F NMR tracking of CF group stability .

Q. What analytical approaches assess purity when unexpected by-products are detected in HPLC?

- Methodological Answer :

- LC-MS/MS : Identifies low-abundance impurities (e.g., diiodinated analogs or hydrolysis products).

- NMR Diffusometry : Distinguishes aggregates or solvates that skew purity assays .

- Synchrotron XRD : Resolves crystalline vs amorphous contaminants .

Q. How can structure-activity relationship (SAR) studies evaluate the iodo substituent’s impact on bioactivity?

- Methodological Answer :

- Comparative Assays : Synthesize non-iodinated analogs (e.g., 4-H or 4-Br derivatives) and test antimicrobial activity via microdilution (MIC values). Iodo derivatives often show enhanced membrane penetration due to increased lipophilicity .

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to correlate iodine’s van der Waals radius with binding affinity .

Data Contradiction Analysis

- Synthetic Yields : reports 79–80% yields for hydrazine-based routes, but iodination may reduce yields to 50–60% due to steric hindrance from CF. Optimize stoichiometry (1.2 eq NIS) and reaction time .

- Crystallographic R Factors : SHELXL-refined structures show R < 0.05 , but twinned crystals (common in iodo compounds) may increase R to 0.07–0.10. Use TWINLAW in SHELXTL to correct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.